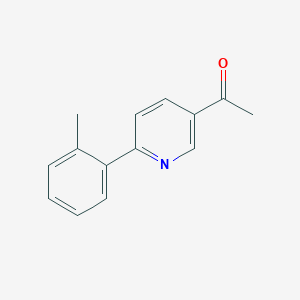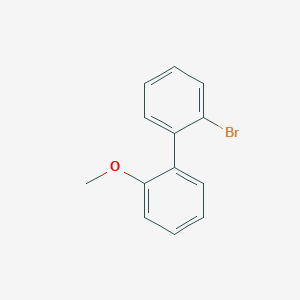
2-bromo-2'-methoxy-1,1'-Biphenyl
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-bromo-2’-methoxy-1,1’-Biphenyl involves various methods. For instance, it can be produced via Suzuki–Miyaura cross coupling between 2-iodo-4-nitro fluorobenzene and boronic acid in the presence of a palladium catalyst and triphenylphosphine .
Molecular Structure Analysis
The molecular structure of 2-bromo-2’-methoxy-1,1’-Biphenyl consists of two benzene rings linked at the [1,1’] position. It is a neutral molecule without a functional group, and its reactions are similar to those of benzene, as both undergo electrophilic substitution reactions .
Chemical Reactions Analysis
2-bromo-2’-methoxy-1,1’-Biphenyl can participate in various chemical reactions, including electrophilic substitution reactions. For example, it can undergo bromination, where the bromine atom replaces a hydrogen atom on the benzene ring. Additionally, it may engage in other metalated chemical reactions related to biphenyl scaffolds, such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Friedel–Crafts, cyanation, and amination. These reactions are supported by specific mechanistic pathways .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Metabolic Studies
- Metabolism in Rats : A study of the metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats revealed multiple metabolites, suggesting complex metabolic pathways. This research enhances understanding of the metabolism of brominated methoxyphenyl compounds in vivo (Kanamori et al., 2002).
Synthesis and Chemical Properties
- Synthesis Techniques : The compound 2-Bromo-6-methoxynaphthalene, which shares structural similarities with 2-bromo-2'-methoxy-1,1'-Biphenyl, is significant in synthesizing non-steroidal anti-inflammatory agents. Various synthetic methods, including environmentally safer options, have been developed for compounds like this (Xu & He, 2010).
Marine Natural Products
- Derivatives from Red Algae : Research on bromophenol derivatives from the red alga Rhodomela confervoides includes compounds structurally related to 2-bromo-2'-methoxy-1,1'-Biphenyl. These studies explore the potential bioactivity of such compounds, although some were found inactive against certain cancer cell lines and microorganisms (Zhao et al., 2004).
Material Science
- Polymer Composites : The incorporation of related compounds into polymer composites, like the preparation of certain phenylenevinylene/silica composites, exemplifies the application in material science. These composites have been characterized for their unique properties (Kubo et al., 2005).
Antimicrobial Properties
- Antibacterial Compounds : Bromophenols from the marine alga Rhodomela confervoides, similar in structure to 2-bromo-2'-methoxy-1,1'-Biphenyl, have shown moderate antibacterial activity. This highlights the potential of such compounds in developing new antibacterial agents (Xu et al., 2003).
Propiedades
IUPAC Name |
1-bromo-2-(2-methoxyphenyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c1-15-13-9-5-3-7-11(13)10-6-2-4-8-12(10)14/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQLWMUDNQIIJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-2'-methoxy-1,1'-Biphenyl | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

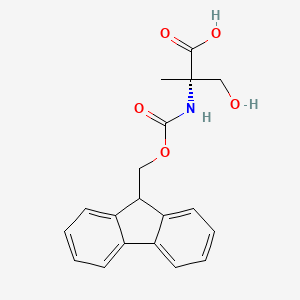
![(3aR,5S,6aR)-2,2-Dimethyl-5-((S)-oxiran-2-yl)tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B3115130.png)

![(S)-[(2S,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrobromide](/img/structure/B3115150.png)
![(1R,4R,5S)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3115155.png)
![1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene](/img/structure/B3115158.png)

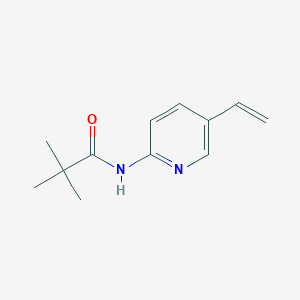
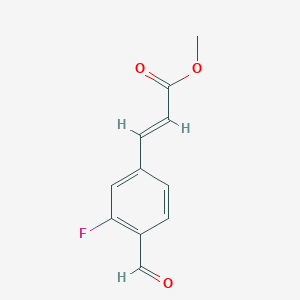
![[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-YL]methanamine](/img/structure/B3115191.png)
![2H-Cyclopenta[b]furan-2-one, 5-(benzoyloxy)hexahydro-4-[(1E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-, (3aR,4R,5R,6aS)-](/img/structure/B3115198.png)

![4-chloro-5-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3115212.png)
